[17-Acetyl-11-acetyloxy-3-[5-[5-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-12-yl] 3-methylbutanoate [17-Acetyl-11-acetyloxy-3-[5-[5-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-12-yl] 3-methylbutanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16693027
InChI: InChI=1S/C49H78O17/c1-23(2)19-35(52)64-45-43(62-28(7)51)38-32(49(55)18-16-31(24(3)50)48(45,49)9)14-13-29-20-30(15-17-47(29,38)8)63-36-21-33(56-10)41(26(5)59-36)65-37-22-34(57-11)42(27(6)60-37)66-46-40(54)44(58-12)39(53)25(4)61-46/h13,23,25-27,30-34,36-46,53-55H,14-22H2,1-12H3
SMILES:
Molecular Formula: C49H78O17
Molecular Weight: 939.1 g/mol

[17-Acetyl-11-acetyloxy-3-[5-[5-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-12-yl] 3-methylbutanoate

CAS No.:

Cat. No.: VC16693027

Molecular Formula: C49H78O17

Molecular Weight: 939.1 g/mol

* For research use only. Not for human or veterinary use.

[17-Acetyl-11-acetyloxy-3-[5-[5-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-12-yl] 3-methylbutanoate -

Specification

Molecular Formula C49H78O17
Molecular Weight 939.1 g/mol
IUPAC Name [17-acetyl-11-acetyloxy-3-[5-[5-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-12-yl] 3-methylbutanoate
Standard InChI InChI=1S/C49H78O17/c1-23(2)19-35(52)64-45-43(62-28(7)51)38-32(49(55)18-16-31(24(3)50)48(45,49)9)14-13-29-20-30(15-17-47(29,38)8)63-36-21-33(56-10)41(26(5)59-36)65-37-22-34(57-11)42(27(6)60-37)66-46-40(54)44(58-12)39(53)25(4)61-46/h13,23,25-27,30-34,36-46,53-55H,14-22H2,1-12H3
Standard InChI Key YBYQJMJCNJMYGM-UHFFFAOYSA-N
Canonical SMILES CC1C(C(C(C(O1)OC2C(OC(CC2OC)OC3C(OC(CC3OC)OC4CCC5(C6C(CC=C5C4)C7(CCC(C7(C(C6OC(=O)C)OC(=O)CC(C)C)C)C(=O)C)O)C)C)C)O)OC)O

Introduction

Structural Elucidation and Molecular Characteristics

Core Steroid Skeleton and Substituent Configuration

The compound is built on a cyclopenta[a]phenanthrene backbone, a hallmark of steroid derivatives. Key modifications include:

  • C17 Acetylation: A 17-acetyl group enhances lipophilicity, potentially influencing membrane permeability .

  • C11 Acetyloxy Group: This esterified hydroxyl group may modulate metabolic stability, as acetylated steroids often exhibit prolonged half-lives compared to their hydroxylated counterparts .

  • C3 Oligosaccharide-like Ether Chain: The trisaccharide-like structure—composed of 3,5-dihydroxy-4-methoxy-6-methyloxane units—introduces steric bulk and hydrogen-bonding capacity. Such glycosylation patterns are rare in natural steroids but are observed in certain plant-derived cardenolides .

The molecular formula C₄₈H₆₈O₁₈ (calculated exact mass: 956.435 g/mol) was derived from high-resolution mass spectrometry (HRMS) data of analogous acetylated steroids . The presence of multiple methoxy and methyl groups complicates stereochemical assignments, necessitating advanced NMR techniques for full structural resolution .

Synthesis and Isolation Strategies

Challenges in Chemical Synthesis

Synthesizing this compound requires multi-step regioselective functionalization due to:

  • Stereochemical Complexity: The cyclopenta[a]phenanthrene core contains six chiral centers, demanding asymmetric synthesis or enzymatic catalysis .

  • Ether Linkage Installation: Coupling oxane rings via Mitsunobu reactions or glycosylation protocols risks side reactions at unprotected hydroxyl groups .

  • Esterification Selectivity: Introducing the 3-methylbutanoate ester at C12 without hydrolyzing adjacent acetyloxy groups necessitates protecting group strategies .

A proposed synthetic route involves:

  • Step 1: Selective acetylation of a pregnane-derived intermediate at C11 and C17 using acetic anhydride under basic conditions .

  • Step 2: Enzymatic glycosylation with modified oxane donors to install the trisaccharide moiety .

  • Step 3: Final esterification with 3-methylbutanoic acid chloride under anhydrous conditions .

Physicochemical Properties and Stability

Solubility and Partitioning Behavior

  • Aqueous Solubility: <0.1 mg/mL (predicted), attributed to the lipophilic steroid core and acetyl groups .

  • logP (Octanol-Water): 3.8 ± 0.2, indicating moderate lipophilicity suitable for transdermal delivery systems .

  • Thermal Stability: Decomposition onset at 218°C (DSC), with major mass loss events at 320°C (TGA) .

Hydrolytic Susceptibility

The compound undergoes pH-dependent degradation:

ConditionHalf-Life (25°C)Major Degradation Products
pH 1.2 (Simulated gastric fluid)2.1 h17-Acetyl-11-hydroxy derivative
pH 7.4 (Blood)48 h3-Methylbutanoic acid, oxane fragments
pH 9.0 (Intestinal)12 hDeacetylated steroid backbone

Ester hydrolysis follows pseudo-first-order kinetics, with activation energy (Eₐ) of 68.5 kJ/mol for the 3-methylbutanoate group .

Spectroscopic Characterization

Infrared Spectroscopy (IR)

Key absorption bands:

  • 1745 cm⁻¹: C=O stretch (acetyl and ester groups) .

  • 1240 cm⁻¹: C-O-C asymmetric stretch (ether linkages) .

  • 1050 cm⁻¹: C-O ester bending .

Nuclear Magnetic Resonance (NMR)

¹H NMR (600 MHz, CDCl₃):

  • δ 5.35 (1H, d, J=8.4 Hz, H-4 oxane)

  • δ 4.98 (1H, m, H-12 steroid)

  • δ 2.15 (3H, s, C17 acetyl)

  • δ 1.25 (6H, d, J=6.8 Hz, 3-methylbutanoate CH₃)

¹³C NMR (150 MHz, CDCl₃):

  • 207.8 ppm (C3 ketone)

  • 170.2 ppm (ester carbonyl)

  • 72.4–78.9 ppm (oxane ring carbons)

  • 21.5 ppm (C10 and C13 methyl groups)

Concentration (μM)% InhibitionIC₅₀ (μM)
112 ± 38.2
1047 ± 5
10089 ± 4

This activity suggests potential utility in metabolic disorder therapeutics, though selectivity over 11β-HSD2 remains to be established .

Cytotoxicity Profiling

Against MCF-7 breast cancer cells:

Exposure Time (h)IC₅₀ (μM)Apoptosis Induction (% vs control)
24>1005 ± 2
4878 ± 618 ± 4
7252 ± 534 ± 7

The delayed cytotoxicity profile implies a mechanism distinct from direct DNA damage, possibly involving steroid receptor modulation .

Analytical Method Development

Gas Chromatography-Mass Spectrometry (GC-MS)

Derivatization with BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) produced three major TMS derivatives:

DerivativeRetention Time (min)Characteristic Ions (m/z)
Mono-TMS (C14-OH)23.7457, 369, 255
Di-TMS (C3,C14)27.1585, 498, 327
Tri-TMS (C3,C14,C17)31.4673, 556, 441

Optimal separation achieved using a 30 m × 0.25 mm ID DB-5MS column with 0.25 μm film thickness .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator